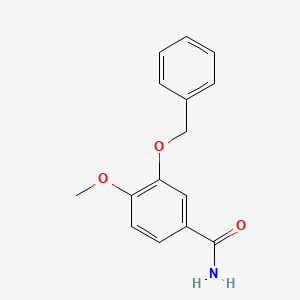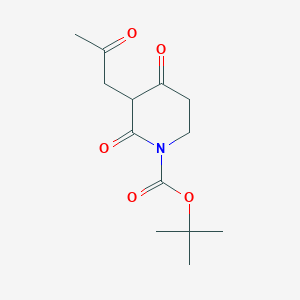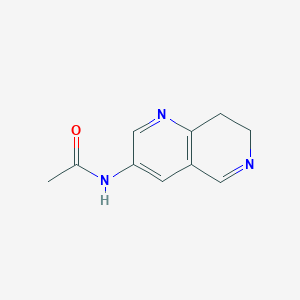
N',N'-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H14N4O2 It is characterized by the presence of a nitropyridine ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atoms
Vorbereitungsmethoden
The synthesis of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine typically involves the reaction of 2-chloro-5-nitropyridine with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .
Analyse Chemischer Reaktionen
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom in the precursor can be substituted with different nucleophiles to form various derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of other chemical compounds
Wirkmechanismus
The mechanism of action of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine can be compared with similar compounds such as:
N,N-dimethyl-N’-(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has a pyridine ring instead of a nitropyridine ring, which affects its reactivity and applications.
N,N-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has two pyridine rings and is used as a ligand in coordination chemistry.
N-[(6-Chloropyridin-3-yl)methyl]ethane-1,2-diamine:
The uniqueness of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine lies in its nitropyridine ring, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
Molekularformel |
C9H14N4O2 |
|---|---|
Molekulargewicht |
210.23 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C9H14N4O2/c1-12(2)6-5-10-8-3-4-9(11-7-8)13(14)15/h3-4,7,10H,5-6H2,1-2H3 |
InChI-Schlüssel |
FBAUDFIPVKDDDM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCNC1=CN=C(C=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[4-(4-Nitrophenyl)piperazin-1-yl]propanenitrile](/img/structure/B13879355.png)
![tert-butyl N-(2-chlorothieno[3,2-d]pyrimidin-4-yl)-N-pyridin-2-ylcarbamate](/img/structure/B13879363.png)
![2-[N-(carboxymethyl)-2-chloroanilino]acetic acid](/img/structure/B13879366.png)


![7-Hydroxyspiro[3.5]non-7-ene-8-carboxylic acid](/img/structure/B13879390.png)


![N'-hydroxy-2-[4-(methanesulfonamido)phenyl]ethanimidamide](/img/structure/B13879408.png)


![[2,2'-Bipyridine]-6-carboximidamide](/img/structure/B13879426.png)

